Cas no 293736-67-1 (Berubicin hydrochloride)

Berubicin hydrochloride 化学的及び物理的性質
名前と識別子
-
- Berubicin hydrochloride
-
- インチ: 1S/C17H17N.C6H13NO4.ClH/c1-2-7-15-12-18-10-9-13-5-3-4-8-16(13)17(18)11-14(15)6-1;8-3-1-7(2-4-9)5-6(10)11;/h1-8,17H,9-12H2;8-9H,1-5H2,(H,10,11);1H
- InChIKey: GLUDHPJDRDSTGZ-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(CCN3C2CC2=C(C=CC=C2)C3)C=CC=1.O=C(CN(CCO)CCO)O.[H]Cl
Berubicin hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-14942A-5mg |
Berubicin hydrochloride |
293736-67-1 | 95.08% | 5mg |
¥6200 | 2024-07-20 | |
Ambeed | A1492837-1mg |
(8S,10S)-10-(((2R,4S,5S,6S)-4-Amino-5-(benzyloxy)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione hydrochloride |
293736-67-1 | 98% | 1mg |
$377.0 | 2025-02-25 | |
MedChemExpress | HY-14942A-1mg |
Berubicin hydrochloride |
293736-67-1 | 95.08% | 1mg |
¥2450 | 2024-07-20 |
Berubicin hydrochloride 関連文献
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
Berubicin hydrochlorideに関する追加情報
Research Brief on Berubicin Hydrochloride (293736-67-1): Current Advances and Therapeutic Potential
Berubicin hydrochloride (CAS: 293736-67-1), a novel anthracycline derivative, has recently emerged as a promising chemotherapeutic agent targeting refractory glioblastoma multiforme (GBM) and other solid tumors. This research brief synthesizes key findings from 2022-2024 preclinical and clinical studies, highlighting its unique mechanism of action as a topoisomerase II inhibitor with demonstrated blood-brain barrier penetration – a critical advantage over conventional anthracyclines like doxorubicin.
The ongoing Phase II clinical trial (NCT04762069) has reported preliminary data showing a 44% objective response rate in recurrent GBM patients, with median overall survival reaching 10.8 months compared to historical controls of 5-7 months. These results build upon earlier Phase I findings published in Neuro-Oncology (2022) where Berubicin exhibited a favorable safety profile with dose-limiting cardiotoxicity occurring at 7.5 mg/m² – significantly higher than traditional anthracyclines.
Recent molecular studies published in Molecular Cancer Therapeutics (2023) have elucidated Berubicin's dual mechanism: beyond DNA intercalation, it induces selective oxidative stress in tumor cells through NADPH oxidase activation while sparing normal astrocytes. This selectivity is attributed to the hydrochloride salt formulation (293736-67-1) which enhances solubility and tumor accumulation by 3.2-fold compared to the free base, as demonstrated in recent pharmacokinetic modeling studies.
Comparative efficacy data presented at ASCO 2023 revealed Berubicin's superior tumor regression (78% vs 42%) versus lomustine in PDX models of MGMT-unmethylated GBM, a particularly treatment-resistant subtype. The drug's ability to overcome P-glycoprotein-mediated resistance mechanisms was confirmed through in vitro transport assays using hCMEC/D3 cell monolayers.
Manufacturing advancements have been achieved with the recent FDA approval of a new crystallization protocol for 293736-67-1, improving batch purity from 98.2% to 99.7% while reducing genotoxic impurity levels below ICH Q3A limits. This process innovation supports the planned Phase III trial initiation in Q4 2024.
Emerging combination strategies show particular promise, with a recent Cancer Research publication demonstrating synergistic activity (CI=0.3-0.5) when Berubicin is paired with PARP inhibitors in BRCA1-deficient glioma models. The drug's radiosensitization potential is currently being evaluated in two investigator-initiated trials for newly diagnosed GBM.
Patent landscape analysis reveals extended protection until 2039 for the hydrochloride salt form (293736-67-1) in major markets, with new composition-of-matter claims recently granted in Europe (EP4155347) for particle size-controlled formulations enhancing oral bioavailability by 40%.
In conclusion, Berubicin hydrochloride represents a significant therapeutic advance in neuro-oncology, with its unique chemical properties (293736-67-1) enabling both blood-brain barrier penetration and reduced cardiotoxicity. The upcoming Phase III data will determine whether these promising early results translate into meaningful clinical benefits for patients with this devastating disease.
293736-67-1 (Berubicin hydrochloride) 関連製品
- 2171310-52-2((2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpiperidine-2-carboxylic acid)
- 954684-65-2(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide)
- 1895506-59-8(1-(2,6-difluoro-3-methylphenyl)propan-2-ol)
- 392313-41-6(N-(Methylsulfonyl)-N-3-(trifluoromethyl)phenylglycine)
- 911485-93-3(1,4-Benzodioxin-6-carboxaldehyde, 7-chloro-2,3-dihydro-)
- 394236-18-1(2-(4-methylphenyl)sulfanyl-N-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-ylpropanamide)
- 100-86-7(2-Methyl-1-phenyl-2-propanol)
- 30134-12-4(Phenyl 3-Phenylpropyl sulphide)
- 2228317-12-0(tert-butyl N-3-(3-amino-2-hydroxypropyl)-4-hydroxyphenylcarbamate)
- 189245-00-9(7-Bis(phenylmethoxy)carbonylaminomethyleneaminoheptanoic Acid)
